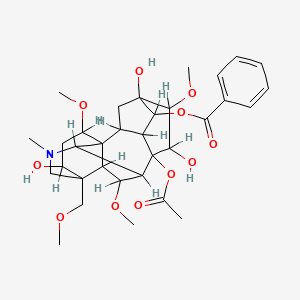

Mesaconitine

Description

Properties

IUPAC Name |

[8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJBXVYNBQQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950202 | |

| Record name | 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-64-9 | |

| Record name | Mesaconitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mesaconitine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which mesaconitine (B191843), a potent diterpenoid alkaloid derived from plants of the Aconitum genus, exerts its effects on voltage-gated sodium channels (NaV). Understanding this interaction is critical due to the dual nature of this compound as both a toxic compound and a potential analgesic. This document details the binding site, the profound alterations in channel gating, and the downstream cellular consequences, supported by quantitative data and descriptions of key experimental methodologies.

Core Mechanism: Persistent Activation of Sodium Channels

The primary pharmacological action of this compound is the profound disruption of normal voltage-gated sodium channel function. Unlike channel blockers, this compound acts as a potent channel activator, binding to a specific site and locking the channel in a persistently open or modified state. This leads to a massive and uncontrolled influx of sodium ions (Na+) into excitable cells such as neurons, cardiomyocytes, and skeletal myocytes.

Binding to Neurotoxin Receptor Site 2

This compound, along with other aconitine-type alkaloids, binds with high affinity to neurotoxin receptor site 2 on the α-subunit of the NaV channel.[1][2][3] This binding site is located within the central, ion-conducting pore of the channel, formed by the hydrophobic inner surfaces of the S6 transmembrane segments of the four homologous domains (I-IV).[4]

The binding is state-dependent; this compound preferentially binds to the open state of the channel.[4][5] This means the toxin gains access to its receptor site when the channel's activation gate opens in response to membrane depolarization. Once bound, the toxin stabilizes this open conformation.

Alteration of Channel Gating Properties

The binding of this compound induces several critical changes in the channel's gating kinetics:

-

Inhibition of Inactivation: The most significant effect is the prevention of the channel's fast inactivation mechanism.[6] Normally, NaV channels rapidly inactivate within milliseconds of opening, which is essential for repolarizing the membrane and terminating the action potential. This compound's binding allosterically prevents the inactivation gate from closing the pore, leading to a persistent inward Na+ current.[5][7]

-

Hyperpolarizing Shift in Activation: this compound shifts the voltage dependence of channel activation toward more negative (hyperpolarized) membrane potentials.[7][8][9] This means the channels open at potentials closer to the normal resting membrane potential, making the cell hyperexcitable.[5]

-

Reduced Channel Selectivity: Studies on the related alkaloid aconitine (B1665448) have shown that modification of the channel can decrease its selectivity for sodium ions, allowing other cations like potassium (K+) and ammonium (B1175870) (NH4+) to permeate.[8][9][10]

The cumulative effect of these changes is a prolonged membrane depolarization, which initially causes repetitive, uncontrolled firing of action potentials.[11] As the Na+ influx continues, the membrane potential becomes permanently depolarized, leading to a state of complete inexcitability where no further action potentials can be generated.[3][11]

Quantitative Data on this compound and Related Alkaloids

The following tables summarize key quantitative data from studies on Aconitum alkaloids, primarily aconitine, which shares a mechanism of action with this compound. This data illustrates the potency and specific effects of these compounds on NaV channel function.

Table 1: Binding Affinity and Cellular Effects

| Compound Group | Parameter | Value | Cell/Tissue Type | Reference |

| High-Affinity Aconitum Alkaloids | Kᵢ (Binding to Site 2) | ~1 µM | Rat Brain Synaptosomes | [1] |

| High-Affinity Aconitum Alkaloids | EC₅₀ (Increase in [Na⁺]ᵢ) | ~3 µM | Rat Brain Synaptosomes | [1] |

| Aconitine | Kₑ (Dissociation Constant) | 1.2 µM | Rat Sodium Channel Protein Type 2 | [3] |

| Aconitine | IC₅₀ (HERG K⁺ Channel Block) | 1.80 µM | Xenopus Oocytes | [12] |

| Aconitine | IC₅₀ (Kv1.5 K⁺ Channel Block) | 0.80 µM | Xenopus Oocytes | [12] |

Note: While the primary effect on NaV channels is activation, IC₅₀ values are often determined for secondary effects or for related ion channels.

Table 2: Electrophysiological Effects on NaV Channel Gating

| Compound | Parameter | Effect | Preparation | Reference |

| Aconitine | Activation Threshold | ~20 mV shift to more negative potentials | Neuroblastoma Cells | [9] |

| Aconitine | Activation Threshold | 31 mV shift to more negative potentials | Mouse Ventricular Myocytes | [10] |

| Aconitine | Activation Threshold | 40-50 mV shift to more negative potentials | Frog Skeletal Muscle | [8] |

| Aconitine | Steady-State Inactivation (h∞) | 13 mV shift to more negative potentials | Mouse Ventricular Myocytes | [10] |

| Aconitine | Action Potential Duration (APD₉₀) | Prolonged from 52.4 ms (B15284909) to 217.0 ms | Mouse Ventricular Myocytes | [10] |

| Aconitine | Peak Na⁺ Current | Reduced from 28.0 nA to 14.0 nA | Mouse Ventricular Myocytes | [10] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques that allow for the direct measurement of ion channel activity and binding.

Whole-Cell Patch-Clamp Electrophysiology

This is the cornerstone technique for studying the effects of this compound on NaV channel gating.

-

Objective: To measure the ionic currents flowing through NaV channels in the membrane of a single cell and to characterize how these currents are altered by the toxin.

-

Methodology:

-

Cell Preparation: Excitable cells (e.g., primary neurons, cardiomyocytes, or HEK293 cells stably expressing a specific NaV subtype) are isolated and cultured.

-

Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance "giga-seal." The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is controlled ("clamped") by a sophisticated amplifier. The experimenter applies a series of defined voltage steps (protocols) to elicit the opening, closing, and inactivation of NaV channels.

-

Data Acquisition: The amplifier measures the pico- to nano-ampere currents that flow across the membrane in response to the voltage commands.

-

Analysis: To study this compound's effects, currents are first recorded under control conditions. The toxin is then introduced into the extracellular solution, and the recordings are repeated. Analysis focuses on changes in current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the time course of the sodium current.

-

Radioligand Binding Assays

These assays are used to determine the binding affinity and specificity of this compound for neurotoxin receptor site 2.

-

Objective: To quantify the equilibrium dissociation constant (Kᵢ) of this compound at its binding site.

-

Methodology:

-

Preparation: A tissue preparation rich in NaV channels, such as rat brain synaptosomes, is homogenized and incubated.

-

Competitive Binding: The preparation is incubated with a known radiolabeled ligand that specifically binds to site 2 (e.g., [³H]batrachotoxinin A 20-α-benzoate).

-

Displacement: Increasing concentrations of unlabeled this compound (the competitor) are added to the mixture. This compound competes with the radioligand for binding to site 2.

-

Measurement: After incubation, the bound and free radioligand are separated (e.g., by rapid filtration). The amount of radioactivity bound to the membrane preparation is measured using a scintillation counter.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, providing a measure of the toxin's binding affinity.

-

Visualizations: Pathways and Workflows

Diagram 1: this compound Mechanism of Action

References

- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesaconitine: A Technical Guide to Its Natural Sources, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843) is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane.[1] Like its close structural relatives, aconitine (B1665448) and hypaconitine, this compound is a potent neurotoxin that acts on voltage-dependent sodium channels.[1] Despite its toxicity, it has been a subject of significant research due to its traditional use in some herbal medicines and its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation from Aconitum species, and a summary of its known interactions with cellular signaling pathways.

Natural Sources of this compound

This compound is a characteristic alkaloid of the Aconitum genus, which belongs to the Ranunculaceae family. Various species within this genus have been identified as natural sources of this compound. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the plant being analyzed.

Table 1: Quantitative Content of this compound in Various Aconitum Species

| Aconitum Species | Plant Part | This compound Content (mg/g) | Reference |

| Aconitum carmichaelii (Chuanwu) | Raw Root Tuber | 0.13 - 0.46 | [2] |

| Aconitum kusnezoffii (Caowu) | Raw Root Tuber | 0.18 - 0.55 | [2] |

| Aconitum japonicum | Root | 928.1 µg/g (Total Aconitine Analogues) | [3] |

| Aconitum jaluense | Not Specified | Present | [4] |

| Aconitum soongaricum | Not Specified | Present | [5] |

| Aconitum napellus | Not Specified | Present | Not Specified |

Extraction and Isolation of this compound from Aconitum Species

The extraction and isolation of this compound from Aconitum plant material require careful handling due to the high toxicity of the alkaloids present. Several methods have been developed to efficiently extract and purify these compounds. The general workflow involves extraction with an organic solvent, followed by purification steps to separate this compound from other co-extracted alkaloids and plant metabolites.

Experimental Protocols

This method utilizes an acidic environment to enhance the extraction of alkaloids and minimize degradation.

-

Plant Material Preparation: The dried and powdered roots of the Aconitum species are used as the starting material.

-

Extraction:

-

The powdered plant material is refluxed with an acidic ethanol (B145695) solution (e.g., 85:15 ethanol:acetic acid, pH 3.0) at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours.

-

The extraction is repeated three times to ensure maximum recovery of the alkaloids.

-

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Acid-Base Extraction for Purification:

-

The crude extract is dissolved in a 1% aqueous hydrochloric acid solution.

-

This acidic solution is then washed with diethyl ether or dichloromethane (B109758) to remove neutral and weakly basic compounds.

-

The aqueous layer is basified to a pH of 9-10 with a concentrated ammonia (B1221849) solution.

-

The alkaline solution is then extracted with dichloromethane or chloroform.

-

-

Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid extract.

-

Chromatographic Purification: The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of dichloromethane and methanol (B129727) to isolate this compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

This method employs an initial extraction with an ammoniated organic solvent followed by a more polar solvent.

-

Plant Material Preparation: The dried and powdered roots of the Aconitum species are prepared.

-

Extraction:

-

Concentration: The combined ether and methanol extracts are evaporated to dryness under reduced pressure at a temperature not exceeding 40°C.[6]

-

Purification: The resulting crude extract is purified using column chromatography over neutral alumina, eluting with a mixture of ethyl acetate (B1210297) and methanol (e.g., 7:3 v/v) prior to HPLC analysis.[6]

Workflow for this compound Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Biological Interactions and Signaling Pathways

This compound exerts its biological effects, both therapeutic and toxic, by interacting with several key cellular signaling pathways. Its primary mechanism of action involves the modulation of ion channels and neurotransmitter systems.

Primary Target: Voltage-Dependent Sodium Channels

The most well-characterized effect of this compound is its action on voltage-dependent sodium channels (VDSCs) in excitable cells such as neurons, cardiomyocytes, and skeletal muscles.[1]

-

Mechanism: this compound binds to site 2 of the α-subunit of the VDSCs. This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions (Na⁺) into the cell.

-

Consequence: The sustained depolarization of the cell membrane results in hyperexcitability, leading to cardiac arrhythmias and neurotoxicity.[1]

Modulation of Neurotransmitter Systems

This compound has been shown to influence both the noradrenergic and serotonergic systems in the central nervous system.

-

Noradrenergic System: It can activate inhibitory noradrenergic neurons of descending inhibitory pathways.[4] At low concentrations, it exhibits an excitatory action, while at higher concentrations, it has a depressant effect.[4]

-

Serotonergic System: The analgesic effects of this compound are partly mediated through the descending serotonin (B10506) system.[7]

Signaling Pathways in this compound-Induced Hepatotoxicity

Studies have indicated that this compound can induce liver toxicity through the activation of several signaling pathways.

-

Oxidative Stress, Inflammation, and Apoptosis: this compound administration has been shown to increase the expression of proteins such as HMOX1, IL2, and caspase-3 in the liver, suggesting the induction of oxidative stress, an inflammatory response, and apoptosis.[4]

-

Key Signaling Pathways: Network toxicology analyses have implicated the involvement of the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways in this compound-induced hepatotoxicity.[8]

Signaling Pathway of this compound's Primary Action

Caption: The primary signaling pathway of this compound's toxic effects.

Conclusion

This compound remains a compound of significant interest to researchers due to its potent biological activities. This guide has provided a comprehensive overview of its natural sources in Aconitum species, detailed protocols for its extraction and isolation, and an outline of its key interactions with cellular signaling pathways. A thorough understanding of these aspects is crucial for any research or drug development program involving this complex and potent natural product. The provided methodologies and data serve as a valuable resource for scientists working in the fields of natural product chemistry, pharmacology, and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Mechanism of this compound-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Mesaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843) is a C19-norditerpenoid alkaloid, a class of natural products known for their complex chemical structures and potent biological activities.[1][2] Found in plants of the Aconitum genus, this compound is recognized for its significant analgesic and anti-inflammatory properties, alongside high toxicity.[3][4] This guide provides a detailed examination of the chemical structure of this compound, a thorough analysis of its functional groups, and a summary of its key physicochemical and toxicological properties. This information is critical for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Chemical Structure and Identification

This compound possesses a complex hexacyclic ring system, characteristic of aconitine-type alkaloids.[5] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Molecular Formula: C₃₃H₄₅NO₁₁[6][7]

IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[8][9]

CAS Number: 2752-64-9[6][7][8]

The intricate three-dimensional arrangement of atoms in this compound, including its twisted-boat conformation, has been confirmed by NMR spectroscopy and X-ray crystallography.[10]

This compound structure with key functional groups highlighted.

Functional Group Analysis

The diverse array of functional groups appended to the diterpenoid skeleton of this compound dictates its chemical reactivity, metabolic fate, and biological activity.

-

Diterpenoid Core: The foundational structure is a C19-norditerpenoid skeleton, a complex arrangement of fused rings that provides a rigid scaffold.[1]

-

Ester Groups: this compound is a diester alkaloid, featuring an acetoxy group at the C-8 position and a benzoyloxy group at the C-14 position.[4] These ester linkages are susceptible to hydrolysis, which significantly reduces the molecule's toxicity.[4]

-

Methoxy Groups: The structure is adorned with multiple methoxy groups, which contribute to its lipophilicity and influence its interaction with biological targets.

-

Hydroxyl Groups: The presence of hydroxyl groups at various positions provides sites for potential metabolic modification, such as glucuronidation.[11]

-

Tertiary Amine: An N-methyl group is part of the hexacyclic system, forming a tertiary amine. This basic nitrogen is a common feature in alkaloids and is crucial for their physiological effects.

-

Ether Linkage: A methoxymethyl group is also present, adding to the array of oxygenated functionalities.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological parameters of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 631.71 g/mol | [6] |

| Melting Point | 208-209 °C | [8] |

| Appearance | White solid/crystal powder | [8][12] |

| Solubility | Insoluble in water; Soluble in chloroform, ethanol, acetone, and methanol (B129727). | [8][12] |

| LD₅₀ (Mice, oral) | 1.9 mg/kg | [4][12] |

| LD₅₀ (Mice, intravenous) | 0.085 mg/kg | [12] |

| LD₅₀ (Mice, intraperitoneal) | 0.213 mg/kg | [12] |

| LD₅₀ (Mice, subcutaneous) | 0.204 mg/kg | [12] |

Experimental Protocols

The characterization of this compound and its metabolites relies on a combination of chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

A common method for identifying this compound metabolites in biological samples involves ultrafast liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][13]

-

Sample Preparation: Blood or urine samples are pretreated using solid-phase extraction with C18 cartridges to enrich and purify the analytes.[1][11]

-

Chromatography: Separation is achieved on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) with formic acid).[14]

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode.[1] Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.[1] Key fragmentation patterns include the neutral loss of acetic acid (60 Da) and methanol (32 Da).[1][15]

A simplified workflow for the analysis of this compound metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the definitive structural elucidation of this compound and related alkaloids.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.[16] For proton NMR, a pulse sequence like Carr-Purcell-Meiboom-Gill can be used to suppress residual water signals.[16]

-

Data Analysis: Chemical shifts are referenced to an internal standard.[16] The assignment of signals for each carbon and proton is achieved through analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).[17]

Conclusion

This compound is a structurally complex natural product with a well-defined chemical architecture. Its diterpenoid core is elaborately decorated with a variety of functional groups that are key to its potent biological activity and high toxicity. A thorough understanding of its structure and the reactivity of its functional groups is essential for ongoing research into its pharmacological potential and for the development of safer, therapeutically viable derivatives. The analytical methodologies outlined in this guide provide a framework for the continued investigation of this compound and other related natural products.

References

- 1. Analysis of the metabolites of this compound in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitine - Wikipedia [en.wikipedia.org]

- 6. achemtek.com [achemtek.com]

- 7. This compound = 97 HPLC 2752-64-9 [sigmaaldrich.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | C33H45NO11 | CID 441747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 2752-64-9 | FM25110 | Biosynth [biosynth.com]

- 11. [Analysis on the metabolites of this compound in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. latoxan.com [latoxan.com]

- 13. Pharmacokinetics of 10-Hydroxy this compound in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | When the cure turns toxic: a case report on toxic alkaloids identified by public mass spectral databases [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biosynthesis of Diterpenoid Alkaloids Like Mesaconitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of C19-diterpenoid alkaloids, with a specific focus on mesaconitine (B191843), a prominent and potent alkaloid found in plants of the Aconitum genus. This document details the enzymatic steps, precursor molecules, and intermediates, and presents detailed experimental methodologies for their study, catering to researchers, scientists, and professionals in drug development.

Introduction to Diterpenoid Alkaloids and this compound

Diterpenoid alkaloids (DAs) are a large and structurally diverse class of specialized metabolites, renowned for their potent biological activities, which range from cardiotonic and anti-inflammatory to highly toxic. This compound, a C19-norditerpenoid alkaloid, is a characteristic and highly toxic constituent of many Aconitum species, commonly known as monkshood or wolf's bane. Understanding its biosynthetic pathway is crucial for potential metabolic engineering to produce novel, less toxic derivatives with therapeutic potential, and for developing robust quality control measures for herbal medicines.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the universal precursors of terpenoid synthesis and proceeds through a series of cyclizations, oxidations, and tailoring reactions. The pathway can be broadly divided into three main stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom, and the late-stage modifications that yield the final complex alkaloid.

Formation of the Diterpene Skeleton

The biosynthesis of the C20-diterpene backbone originates from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which provide the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis : Four molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS).

-

Cyclization to ent-Copalyl Diphosphate (B83284) : GGPP is then cyclized by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

Formation of the Diterpene Scaffold : ent-CPP serves as the substrate for a kaurene synthase-like (KSL) enzyme, which catalyzes a second cyclization to form the tetracyclic diterpene skeleton, primarily ent-atisane for the aconitine-type alkaloids.

Nitrogen Incorporation and Skeleton Rearrangement

The incorporation of a nitrogen atom is a key step that defines the alkaloid nature of these compounds. While the precise enzymatic steps are still under investigation, it is proposed that a nitrogen-containing compound, likely derived from an amino acid, is incorporated into the diterpene skeleton. This is followed by a series of skeletal rearrangements to form the characteristic C19-norditerpenoid core of aconitine-type alkaloids.

Late-Stage Modifications

The final structural diversity of diterpenoid alkaloids arises from a series of late-stage modifications, including hydroxylations, acetylations, and methylations, catalyzed by cytochrome P450 monooxygenases (CYP450s), acyltransferases, and methyltransferases, respectively. For this compound, these modifications on the aconitine (B1665448) core are crucial for its specific biological activity and toxicity. The precise sequence and the specific enzymes involved in these final steps are areas of active research.

Quantitative Data on this compound and Related Alkaloids

The concentration of this compound and other diterpenoid alkaloids can vary significantly depending on the Aconitum species, the specific plant tissue, and environmental conditions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for the accurate quantification of these alkaloids.

| Alkaloid | Plant Species | Tissue | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| This compound | Aconitum carmichaeli | Lateral Root (Fuzi) | 0.02 - 0.15 | HPLC-DAD | |

| Aconitine | Aconitum carmichaeli | Lateral Root (Fuzi) | 0.03 - 0.2 | HPLC-DAD | |

| Hypaconitine | Aconitum carmichaeli | Lateral Root (Fuzi) | 0.01 - 0.1 | HPLC-DAD | |

| Benzoylmesaconine (B1261751) | Aconitum carmichaeli | Lateral Root (Fuzi) | Variable | HPLC-DAD | [1] |

| Benzoylaconine | Aconitum carmichaeli | Lateral Root (Fuzi) | Variable | HPLC-DAD | [2] |

| Benzoylhypaconine (B8069442) | Aconitum carmichaeli | Lateral Root (Fuzi) | Variable | HPLC-DAD | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Biosynthetic Genes via RNA-Seq

Objective: To identify candidate genes encoding enzymes involved in this compound biosynthesis by comparing the transcriptomes of different tissues or developmental stages of an Aconitum species.

Protocol Outline:

-

Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from a this compound-producing Aconitum species at different developmental stages. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Isolate total RNA from the collected tissues using a plant-specific RNA extraction kit or a TRIzol-based method. Assess RNA quality and integrity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing on a platform such as Illumina HiSeq or NovaSeq.

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data.

-

De Novo Transcriptome Assembly: Assemble the high-quality reads into transcripts using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Differential Gene Expression Analysis: Quantify the expression levels of transcripts in different tissues and identify genes that show a positive correlation with the accumulation of this compound and its precursors.

-

Candidate Gene Selection: Prioritize candidate genes encoding diterpene synthases (diTPSs), cytochrome P450s (CYP450s), acyltransferases, and methyltransferases for further functional characterization.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate genes identified through RNA-Seq by expressing the encoded enzymes in a heterologous host and performing in vitro enzyme assays.

Protocol Outline for a Cytochrome P450 Enzyme:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP450 gene from Aconitum cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression:

-

E. coli Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Yeast Expression: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression by growing the yeast in a galactose-containing medium.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

In Vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP450 enzyme, a suitable NADPH-cytochrome P450 reductase (CPR), the putative substrate (e.g., an early-stage diterpenoid alkaloid), and an NADPH-regenerating system in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by LC-MS/MS or GC-MS to identify the reaction product and determine the catalytic activity of the enzyme.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Perspectives

The biosynthesis of this compound and other C19-diterpenoid alkaloids is a complex and fascinating area of plant specialized metabolism. While significant progress has been made in elucidating the early steps of the pathway, the late-stage modifications that create the vast structural diversity of these compounds remain a key area for future research. The combination of multi-omics approaches, coupled with robust biochemical characterization of candidate enzymes, will be instrumental in fully unraveling this intricate biosynthetic network. A complete understanding of the pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of these potent natural products for various applications, including the development of novel pharmaceuticals with improved therapeutic indices.

References

- 1. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of aconitine, this compound, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Use and Modern Investigation of Mesaconitine in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For over two millennia, the roots of Aconitum species, known in Traditional Chinese Medicine (TCM) as Fuzi (附子), Chuan Wu (川烏), and Cao Wu (草烏), have been a cornerstone of herbal pharmacology.[1][2] These herbs are traditionally used to treat a range of conditions characterized by "cold" and "dampness," such as rheumatism, joint pain, and certain cardiovascular diseases.[1][3][4] The primary bioactive constituents responsible for both the therapeutic effects and the notorious toxicity of these plants are diterpenoid alkaloids, with Mesaconitine being a prominent example.[5][6][7]

Raw Aconitum is highly toxic, a fact well-documented in historical texts which describe its use as an arrow poison.[2][8] The toxicity is primarily attributed to diester-diterpenoid alkaloids (DDAs), including this compound, Aconitine (B1665448), and Hypaconitine.[6] Consequently, TCM has developed sophisticated processing methods (Pao Zhi, 炮制) to mitigate this toxicity while preserving the therapeutic efficacy.[9][10][11] This guide provides an in-depth technical overview of the historical use of this compound, its pharmacological properties, the scientific basis of traditional detoxification methods, and modern experimental protocols for its study.

Traditional Processing and Detoxification

The central tenet of safely using Aconitum in TCM is the hydrolysis of highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[2] This is primarily achieved through heating.

Processing Methods

Traditional methods involve various forms of heating to reduce the alkaloid content.[10] Common techniques include:

-

Boiling (煎煮): Decoction in water is a fundamental method. Prolonged boiling significantly reduces the concentration of toxic alkaloids.[12]

-

Steaming (蒸): This method also utilizes heat to hydrolyze the toxic compounds.[13]

-

Roasting (炮): A dry heating method that contributes to the detoxification process.[13]

These methods transform this compound and other DDAs into their less toxic monoester derivatives, such as Benzoylmesaconine.[3]

Quantitative Impact of Processing on Alkaloid Content

The efficacy of these detoxification methods can be quantified by measuring the reduction in DDA content. The following table summarizes data from a study on the effect of boiling on the concentration of this compound (MA), Aconitine (A), and Hypaconitine (HA) in raw Aconitum herbs.

| Boiling Time (minutes) | Aconitine (A) | This compound (MA) | Hypaconitine (HA) |

| 15 | Rapid Decrease | Rapid Decrease | Minor Reduction |

| 30 | Rapid Decrease | Rapid Decrease | Minor Reduction |

| 60 | Rapid Decrease | Rapid Decrease | Minor Reduction |

| 90 | Rapid Decrease | Rapid Decrease | Minor Reduction |

| 150 | Complete Disappearance | Complete Disappearance | Significant Amount Remained |

| Data adapted from a study on the hydrolysis of aconitine alkaloids during boiling.[12] |

This data clearly demonstrates that while boiling is effective at eliminating Aconitine and this compound, Hypaconitine is more heat-stable, suggesting it may be a key contributor to the residual toxicity of processed Aconitum products.[12]

Pharmacology and Toxicology of this compound

This compound exerts its effects through complex interactions with the central and peripheral nervous systems.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the voltage-gated sodium channel in excitable cells like neurons and cardiomyocytes.[5][14]

-

Action on Sodium Channels: this compound binds to the open state of voltage-gated sodium channels, preventing their inactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane.[5][14][15] This hyperexcitability is the basis for both its therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects.[5]

Below is a diagram illustrating the action of this compound on voltage-gated sodium channels.

-

Hepatotoxicity-Related Signaling: Studies on this compound-induced hepatotoxicity have implicated several signaling pathways, including the HIF-1, MAPK, PI3K-Akt, and FoxO pathways.[16][17] Activation of these pathways can lead to oxidative stress, inflammation, and apoptosis in liver cells.[16][17]

The following diagram depicts the signaling pathways potentially involved in this compound-induced hepatotoxicity.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 15. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study on the Mechanism of this compound-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconitine (B191843), along with its related C19-diterpenoid alkaloids such as aconitine (B1665448) and hypaconitine (B608023), are highly potent compounds derived from plants of the Aconitum genus. While they have been utilized in traditional medicine for their analgesic and anti-inflammatory properties, their clinical application is severely limited by a narrow therapeutic window and profound toxicity.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound and its analogs, with a focus on quantitative data, mechanisms of toxicity, experimental protocols, and relevant signaling pathways. The primary toxic effects manifest in the cardiovascular and central nervous systems, largely attributable to their interaction with voltage-gated sodium channels.[3][4][5] Recent studies also highlight the potential for hepatotoxicity through oxidative stress and inflammatory responses.[2][6] Understanding these toxicological characteristics is paramount for the safe handling, risk assessment, and potential development of derivatives with improved safety profiles.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound and related diester-diterpenoid alkaloids (DDAs) involves their high-affinity binding to site 2 of the open state of voltage-gated sodium channels in excitable tissues, including the myocardium, nerves, and muscles.[4][5][7] This interaction inhibits the inactivation of these channels, leading to a persistent influx of sodium ions and prolonged depolarization of the cell membrane.[5][8]

The sustained depolarization has several downstream consequences:

-

Cardiotoxicity : In cardiomyocytes, the persistent sodium influx leads to an increase in intracellular calcium via the Na+-Ca2+ exchanger, resulting in a positive inotropic effect and the induction of arrhythmias, such as ventricular tachycardia and fibrillation.[7] This is a primary cause of death in aconitine poisoning.[4]

-

Neurotoxicity : In nerve cells, the prolonged depolarization initially causes hyperexcitability, leading to symptoms like paresthesia and numbness.[3][9] This is followed by a complete inexcitability of the nerve cells, resulting in paralysis.[3]

-

Hepatotoxicity : Recent studies suggest that this compound can induce liver damage by activating oxidative stress, initiating an inflammatory response, and inducing apoptosis.[2][6]

Quantitative Toxicology

The toxicity of this compound and its related alkaloids is exceptionally high, with lethal doses in the low milligram-per-kilogram range. The route of administration significantly influences the lethal dose, with intravenous administration being considerably more toxic than oral ingestion.[1][5] The hydrolysis of the ester bonds in these molecules, which can occur through processing methods like boiling, significantly reduces their toxicity.[1][5]

| Alkaloid | Species | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Mice | Oral | 1.9 | [1][10] |

| Mice | Intravenous | 0.068 - 0.085 | [1][10] | |

| Mice | Intraperitoneal | 0.213 | [10] | |

| Mice | Subcutaneous | 0.204 | [1][10] | |

| Rat | Intraperitoneal | 0.204 | [1] | |

| Aconitine | Mice | Oral | 1.0 - 1.8 | [9][11][12] |

| Mice | Intravenous | ~0.047 - 0.100 | [5][9] | |

| Mice | Intraperitoneal | 0.270 | [9] | |

| Mice | Subcutaneous | 0.270 | [9] | |

| Rat | Intravenous | 0.064 | [9] | |

| Rat | Intraperitoneal | 0.250 | [9] |

Experimental Protocols

Aconitine-Induced Arrhythmia in Rats

This protocol describes a common method for studying the cardiotoxic effects of aconitine and related alkaloids.

Workflow:

Caption: Workflow for inducing arrhythmia with aconitine in a rat model.

Methodology:

-

Animal Preparation : Male Wistar rats weighing between 250-300g are anesthetized. The jugular vein is cannulated for intravenous drug administration, and subcutaneous electrodes are inserted to monitor the electrocardiogram (ECG).[13]

-

Aconitine Infusion : A solution of aconitine in saline is infused intravenously at a constant rate, for example, 5 µg/kg/min.[13]

-

Monitoring : The ECG is continuously recorded to observe the onset and progression of cardiac arrhythmias, such as ventricular extrasystoles, ventricular tachycardia, and ventricular fibrillation.[13]

Analysis of this compound in Biological Samples

This protocol outlines the extraction and analysis of this compound from blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method in toxicokinetic studies.

Workflow:

Caption: Workflow for the analysis of this compound in blood samples.

Methodology:

-

Sample Collection and Pretreatment : Whole blood is collected from the subject. Plasma is separated by centrifugation. A protein precipitation step is performed by adding a solvent like methanol, followed by centrifugation to obtain a clear supernatant.[14][15]

-

LC-MS/MS Analysis : The supernatant is injected into an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The analytes are separated on a reverse-phase column (e.g., C18). Detection and quantification are achieved using an electrospray ionization source in positive ion mode, often with multiple reaction monitoring (MRM) for high specificity and sensitivity.[14][15][16]

Signaling Pathways in this compound-Induced Toxicity

Hepatotoxicity Signaling Pathways

This compound-induced hepatotoxicity is a complex process involving multiple signaling pathways. Network toxicology analyses have implicated the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways.[2][6][17] The activation of these pathways can lead to oxidative stress, inflammation, and apoptosis in liver cells.

Caption: Key signaling pathways involved in this compound-induced hepatotoxicity.

Cardiotoxicity Signaling Pathway

The cardiotoxicity of aconitine and its analogs is multifaceted. Beyond the primary effect on sodium channels, aconitine has been shown to activate the p38/MAPK/Nrf2 pathway, leading to an increase in reactive oxygen species (ROS) and promoting autophagy, which contributes to myocardial injury.[18] Additionally, the NLRP3 inflammasome signaling pathway is implicated in aconitine-induced cardiotoxicity, leading to the release of pro-inflammatory cytokines.[19][20]

Caption: Signaling pathways contributing to aconitine-induced cardiotoxicity.

Conclusion

This compound and its related alkaloids are potent toxins with complex toxicological profiles. Their primary mechanism of action through the persistent activation of voltage-gated sodium channels underpins their severe cardiotoxic and neurotoxic effects. The quantitative data underscores the extreme caution required in handling these compounds. The elucidation of the signaling pathways involved in their toxicity, particularly in the liver and heart, opens new avenues for understanding their cellular impacts and potentially for developing strategies to mitigate their harmful effects. This guide provides a foundational resource for professionals engaged in research and development involving these challenging but pharmacologically interesting molecules.

References

- 1. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the Mechanism of this compound-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Study on the Mechanism of this compound-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ambonsall.com [ambonsall.com]

- 9. Aconitine - Wikipedia [en.wikipedia.org]

- 10. latoxan.com [latoxan.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of the metabolites of this compound in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, this compound, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, this compound, and hypaconitine | Semantic Scholar [semanticscholar.org]

- 16. [Metabolites and metabolic pathways of this compound in rat liver microsomal investigated by using UPLC-MS/MS method in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 20. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Mesaconitine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin with a narrow therapeutic window. Despite its toxicity, it has been investigated for its analgesic and anti-inflammatory properties. Understanding its molecular interactions within the central nervous system (CNS) is crucial for both elucidating its mechanism of action and developing potential therapeutic applications or antidotes. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in the CNS, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Primary Molecular Targets and Quantitative Data

This compound's effects in the central nervous system are primarily mediated through its interaction with two key molecular targets: voltage-gated sodium channels and the norepinephrine (B1679862) transporter. These interactions lead to a cascade of downstream signaling events.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular targets in the CNS.

| Molecular Target | Parameter | Value | Species/Tissue | Reference |

| Norepinephrine Transporter (NET) | Kᵢ (inhibition of [³H]noradrenaline uptake) | 111.95 ± 18 nM | Rat hippocampal synaptosomes | [1] |

| Voltage-Gated Sodium Channels | Shift in voltage dependence of activation | ~20 mV towards more negative potentials | Neuroblastoma cells (related compound aconitine) | [2] |

Signaling Pathways and Mechanisms of Action

This compound's interaction with its primary targets initiates a series of downstream signaling events that contribute to its pharmacological and toxicological effects.

Modulation of Voltage-Gated Sodium Channels

This compound, like its parent compound aconitine (B1665448), directly targets voltage-gated sodium channels (VGSCs) in neuronal membranes.[3] By binding to site 2 of the channel, it prevents their inactivation, leading to a persistent influx of sodium ions.[4] This sustained depolarization results in hyperexcitability of neurons.[3]

Inhibition of Norepinephrine Reuptake and Downstream Signaling

This compound is a potent inhibitor of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1] This elevated norepinephrine level activates postsynaptic β-adrenergic receptors, initiating a downstream signaling cascade involving adenylyl cyclase (AC), cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[4] This pathway is implicated in the analgesic effects of this compound.[4]

Neurotoxicity

At higher concentrations, this compound exhibits significant neurotoxicity. This is attributed to several mechanisms, including excessive neuronal depolarization, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. The sustained sodium influx can lead to calcium overload, a key trigger for excitotoxicity and cell death pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch Clamp for Voltage-Gated Sodium Channels

This protocol is adapted from studies on related Aconitum alkaloids and is designed to measure the effect of this compound on VGSC currents in cultured neurons or cell lines expressing these channels.

-

Cell Preparation: Culture neuronal cells (e.g., neuroblastoma cell lines or primary cortical neurons) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording:

-

Obtain a whole-cell patch clamp configuration on a selected cell.

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all VGSCs are in a closed, non-inactivated state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the peak inward current at each voltage step to construct a current-voltage (I-V) relationship curve.

-

To assess the effect of this compound, perfuse the cells with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

-

Compare the I-V curves before and after this compound application to determine changes in channel activation and current amplitude. A shift in the voltage-dependence of activation can be quantified.

-

Synaptosome Preparation and Norepinephrine Uptake Assay

This protocol is used to determine the inhibitory effect of this compound on the norepinephrine transporter.

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat hippocampus) in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet and purify the synaptosomes using a density gradient centrifugation (e.g., with Percoll or Ficoll).

-

Collect the synaptosomal layer and wash to remove the gradient medium.

-

-

[³H]Norepinephrine Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a vehicle control.

-

Initiate the uptake reaction by adding a known concentration of [³H]norepinephrine.

-

Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent NET inhibitor or at 4°C).

-

Determine the concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) and calculate the Kᵢ value.

-

Measurement of Intracellular Calcium Concentration

This protocol allows for the assessment of this compound's effect on intracellular calcium levels, a key event in neurotoxicity.

-

Cell Preparation and Dye Loading:

-

Culture neuronal cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

-

Fluorescence Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and capture the emission fluorescence (at ~510 nm).

-

Establish a baseline fluorescence ratio before adding the compound.

-

Add this compound to the culture medium and continuously record the fluorescence ratio over time.

-

An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute calcium concentrations using ionophores (e.g., ionomycin) and calcium chelators (e.g., EGTA).

-

Western Blot for CREB Phosphorylation

This protocol is used to detect the activation of the transcription factor CREB, a downstream target of the noradrenergic pathway stimulated by this compound.

-

Cell Treatment and Lysis:

-

Treat cultured neuronal cells with this compound for various time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total CREB.

-

Conclusion

This compound exerts its primary effects on the central nervous system by targeting voltage-gated sodium channels and the norepinephrine transporter. The modulation of these targets leads to complex downstream signaling events that are responsible for both its potential therapeutic actions and its significant neurotoxicity. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's molecular pharmacology, which is essential for a complete understanding of its biological activities and for the development of strategies to mitigate its toxicity. Further research is warranted to obtain more precise quantitative data on the interaction of this compound with its molecular targets in the CNS.

References

- 1. Effects of this compound on [3H]noradrenaline uptake and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Effects of Mesaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid extracted from plants of the Aconitum genus, is a potent bioactive compound with a dual pharmacological profile.[1] It has been traditionally utilized for its analgesic and anti-inflammatory properties.[2] However, its therapeutic application is significantly hindered by a narrow therapeutic window and considerable cardiotoxicity and neurotoxicity.[3][4] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, offering a comprehensive resource for researchers and professionals in drug development. We will delve into its multifaceted pharmacological and toxicological actions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vivo Lethal Dose (LD50) of this compound in Rodents

| Species | Administration Route | LD50 (mg/kg) | Reference |

| Mice | Oral (p.o.) | 1.90 | [1][3] |

| Mice | Subcutaneous (s.c.) | 0.20 - 0.38 | [3] |

| Rat | Intraperitoneal (i.p.) | 0.204 | [3] |

| Mice | Intraperitoneal (i.p.) | 0.20 - 0.30 | [3] |

| Mice | Intravenous (i.v.) | 0.068 - 0.13 | [3] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| H9c2 Cardiomyocytes | MTT Assay | 25 - 250 | Concentration-dependent decrease in cell viability | [4] |

| H9c2 Cardiomyocytes | MTT Assay | 250 | Cell viability reduced to 61.88 ± 0.78% | [4] |

| HT22 Hippocampal Neurons | CCK-8 Assay | > 200 | Significant decrease in cell viability | [5] |

Table 3: In Vivo Analgesic Effects of Aconitine (B1665448) (a related alkaloid)

| Animal Model | Administration Route & Dose | Effect | Reference |

| Mice (Hot Plate Test) | 0.3 mg/kg | 17.12% increase in pain threshold | [6] |

| Mice (Hot Plate Test) | 0.9 mg/kg | 20.27% increase in pain threshold | [6] |

| Mice (Acetic Acid Writhing) | 0.5 mg/kg (this compound) | 80.4 ± 3.2% inhibition of writhing | [2] |

| Mice (Acetic Acid Writhing) | 0.5 mg/kg (Aconitine) | 75.3 ± 2.5% inhibition of writhing | [2] |

Core Mechanisms of Action

This compound's primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs).[3][7] By binding to site 2 of these channels, it causes persistent activation and an influx of sodium ions, leading to membrane depolarization.[3][7] This action is the foundation for both its therapeutic and toxic effects.

Signaling Pathways in Analgesia

In vivo studies suggest that the analgesic effects of this compound are mediated through the central nervous system. Specifically, it has been shown to interact with the central catecholaminergic system, particularly the noradrenergic system.[8] Its analgesic action is not mediated by opioid receptors.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. fda.gov.tw [fda.gov.tw]

- 3. Neuropharmacological Effects of this compound: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gallic Acid Inhibits this compound-Activated TRPV1-Channel-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Mechanism of analgesic action of this compound. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesaconitine's Intrusion into Noradrenergic and Serotonergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconitine (B191843), a C19-diterpenoid alkaloid and one of the primary bioactive constituents of the Aconitum species, is renowned for its potent physiological effects. While historically utilized in traditional medicine for its analgesic and anti-inflammatory properties, its narrow therapeutic window and significant toxicity, particularly cardiotoxicity and neurotoxicity, demand a thorough understanding of its molecular mechanisms.[1][2] This technical guide provides an in-depth exploration of this compound's effects on two critical neurotransmitter systems: the noradrenergic and serotonergic systems. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

The primary mechanism of action for this compound, like other aconitum alkaloids, involves the modulation of voltage-gated sodium channels, leading to persistent activation and subsequent inexcitability of nerve cells.[1][3] Beyond this primary action, emerging evidence highlights significant interactions with the noradrenergic and serotonergic systems, suggesting a more complex pharmacological profile.[3][4]

Effects on the Noradrenergic System

This compound exerts a multifaceted influence on the noradrenergic system, primarily through the inhibition of norepinephrine (B1679862) reuptake and interaction with adrenergic receptors. This activity contributes to its complex pharmacological and toxicological profile.

Quantitative Data

The following table summarizes the key quantitative findings regarding this compound's effects on the noradrenergic system.

| Parameter | Value | Experimental Model | Reference |

| Norepinephrine Uptake Inhibition (Ki) | 111.95 ± 18 nM | Rat hippocampal synaptosomes | [4] |

| Postsynaptic Population Spike Amplitude | ↑ 31.10% ± 6.7% | Rat hippocampal slices (at 10 nM) | [4] |

Experimental Protocols

1. Norepinephrine Uptake Assay in Rat Hippocampal Synaptosomes

This protocol is adapted from studies investigating the effect of Aconitum alkaloids on norepinephrine uptake.

-

Objective: To determine the inhibitory constant (Ki) of this compound on the norepinephrine transporter (NET).

-

Materials:

-

Rat hippocampus tissue

-

Sucrose (B13894) homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-Norepinephrine (radioligand)

-

This compound solutions of varying concentrations

-

Desipramine (positive control)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat hippocampal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes. Wash the pellet with KRH buffer and resuspend to a final protein concentration of approximately 0.1-0.2 mg/mL.

-

Uptake Assay: Pre-incubate synaptosomal aliquots with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

-

Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine (e.g., near its Km value).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRH buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-Norepinephrine uptake at each this compound concentration compared to the vehicle control. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

2. Extracellular Recording in Rat Hippocampal Slices

This protocol is based on electrophysiological studies examining the effects of this compound on neuronal excitability.

-

Objective: To measure the effect of this compound on the postsynaptic population spike amplitude.

-

Materials:

-

Rat hippocampus

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

-

Procedure:

-

Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from the rat brain in ice-cold, oxygenated aCSF.

-

Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Measurement: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes for at least 20 minutes.

-

This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 10 nM) and record the changes in the population spike amplitude.

-